Ac-Val-Arg-Pro-Arg-AMC
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Overview
Description
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin (Ac-Val-Arg-Pro-Arg-AMC) is a fluorogenic substrate used in various biochemical assays. This compound is particularly known for its application in studying protease activity, specifically metacaspase-9 from Arabidopsis thaliana. The compound’s structure allows it to emit fluorescence upon cleavage by proteases, making it a valuable tool in enzymatic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:
Protection of Amino Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Coumarin Attachment: The final step involves attaching the 4-methylcoumarin moiety to the peptide chain.
Industrial Production Methods
Industrial production of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin primarily undergoes hydrolysis reactions when interacting with proteases. The cleavage of the peptide bond results in the release of the fluorescent 4-methylcoumarin moiety.
Common Reagents and Conditions
Reagents: Proteases such as metacaspase-9.
Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Major Products
The major product formed from the hydrolysis of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin is the fluorescent 4-methylcoumarin, which can be detected using fluorescence spectroscopy.
Scientific Research Applications
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of proteases in various biological processes, including apoptosis and necrosis.
Industry: Utilized in the development of biochemical assays for drug discovery and development.
Mechanism of Action
The mechanism of action of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond and releasing the fluorescent 4-methylcoumarin moiety. This fluorescence can be measured to determine the activity of the protease .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-AMC hydrochloride: Another fluorogenic substrate used to measure trypsin-like serine protease activity.
Ac-Val-Arg-Pro-Arg-AMC trifluoroacetate: A salt form of the compound with similar applications.
Uniqueness
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin is unique due to its specific peptide sequence, which makes it a suitable substrate for metacaspase-9. Its ability to emit fluorescence upon cleavage provides a sensitive and specific method for studying protease activity.
Properties
IUPAC Name |
1-[2-[(2-acetamido-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFMWDQLNKKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3N11O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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